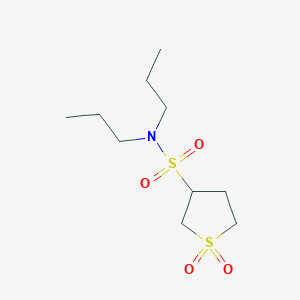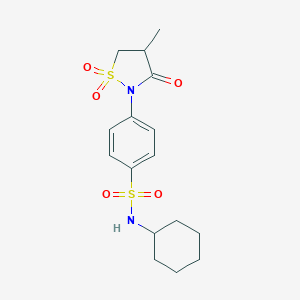![molecular formula C21H32N2O3 B241040 4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine, commonly known as DMPEP, is a chemical compound that belongs to the class of psychoactive substances. It is a relatively new compound that has not yet been widely studied. DMPEP is believed to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of DMPEP is not yet fully understood. It is believed to act as a dopamine reuptake inhibitor, which could lead to increased levels of dopamine in the brain. This could potentially lead to increased feelings of pleasure and reward.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DMPEP are not yet fully understood. However, it is believed to have potential effects on the dopamine system in the brain, which could impact mood, motivation, and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPEP in lab experiments is that it is a relatively new compound that has not yet been extensively studied. This means that there is potential for new discoveries and insights into its effects. However, a limitation is that the potential risks and side effects of DMPEP are not yet fully understood, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on DMPEP. One area of interest is the potential therapeutic applications of DMPEP in the treatment of addiction and substance abuse. Another area of interest is the potential use of DMPEP as a research tool to better understand the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and side effects of DMPEP.
Métodos De Síntesis
The synthesis method of DMPEP involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine and sodium hydride to form 1-[(3,5-dimethylphenoxy)acetyl]-2-piperidinyl acetate. Finally, this compound is reacted with morpholine and sodium hydride to form DMPEP.
Aplicaciones Científicas De Investigación
DMPEP has potential applications in scientific research, particularly in the field of neuroscience. It is believed to have an affinity for the dopamine transporter, which could make it useful in studying the role of dopamine in the brain. DMPEP may also have potential applications in the study of addiction and substance abuse.
Propiedades
Nombre del producto |
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine |
|---|---|
Fórmula molecular |
C21H32N2O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H32N2O3/c1-17-13-18(2)15-20(14-17)26-16-21(24)23-7-4-3-5-19(23)6-8-22-9-11-25-12-10-22/h13-15,19H,3-12,16H2,1-2H3 |
Clave InChI |
RNLCKDPBTKYTQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)





![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)